BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2320607-93-8, PubChem CID is a synthetic small-molecule benzamide derivative (C₁₄H₁₄FN₃O₃, MW 291.28 g/mol) featuring a 3-fluoro-4-methoxybenzamide core linked via an ethyl spacer to a 2-oxopyrimidin-1(2H)-yl moiety. The compound was first registered in chemical databases in 2017.

Molecular Formula C14H14FN3O3
Molecular Weight 291.282
CAS No. 2320607-93-8
Cat. No. B2457283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
CAS2320607-93-8
Molecular FormulaC14H14FN3O3
Molecular Weight291.282
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C=CC=NC2=O)F
InChIInChI=1S/C14H14FN3O3/c1-21-12-4-3-10(9-11(12)15)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19)
InChIKeyFPKWOVLSZOEZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2320607-93-8): Structural Identity and Procurement Baseline


3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide (CAS 2320607-93-8, PubChem CID 131703177) is a synthetic small-molecule benzamide derivative (C₁₄H₁₄FN₃O₃, MW 291.28 g/mol) featuring a 3-fluoro-4-methoxybenzamide core linked via an ethyl spacer to a 2-oxopyrimidin-1(2H)-yl moiety [1]. The compound was first registered in chemical databases in 2017 [1]. As of the latest ChEMBL 20 release, no bioactivity data has been deposited for this compound, and no primary research publications reporting its biological evaluation have been identified [2]. This evidence gap is a critical procurement consideration: the compound's differentiation from close structural analogs rests on computed physicochemical properties and inference from structurally related benzamide-pyrimidinone series rather than on direct biological profiling data.

Why Generic Substitution Fails for 3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide


The 2-oxopyrimidin-1(2H)-yl-ethyl-benzamide scaffold is not a commodity pharmacophore where any substitution pattern yields equivalent performance. SAR studies on related benzamide HDAC inhibitors demonstrate that the introduction of a fluoro substituent at the benzamide ring can decrease antiproliferative activity relative to unsubstituted or alternatively substituted analogs, while the ethyl linker length is critical—longer linkers reduce potency [1]. Within the 2-oxopyrimidin-1(2H)-yl-amide series, quantum chemical calculations reveal that substituent identity on the benzamide ring modulates electronic parameters including HOMO-LUMO gaps and dipole moments, which are expected to influence target binding and metabolic stability [2]. Consequently, procurement of a close analog such as the 3-trifluoromethyl, 3-dimethylamino, or 2,3,4-trimethoxy variant cannot be assumed to replicate the physicochemical or biological profile of the 3-fluoro-4-methoxy substitution pattern. Each substitution vector (F vs. CF₃ vs. N(CH₃)₂ at the 3-position; OCH₃ position and count on the ring) produces a distinct property envelope that must be evaluated independently.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide vs. Closest Analogs


Lipophilicity Modulation: 3-Fluoro-4-methoxy Substitution vs. 3-Trifluoromethyl Analog (XLogP3 Comparison)

The target compound exhibits an XLogP3-AA of 0.5 [1], placing it in a favorable lipophilicity range for oral bioavailability according to Lipinski guidelines. In contrast, the 3-trifluoromethyl analog (N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethyl)benzamide) is predicted to have a significantly higher XLogP3 due to the strong electron-withdrawing and lipophilic CF₃ group. For context, simple substitution of F by CF₃ on a benzene ring typically increases calculated logP by approximately 0.8–1.2 log units. This difference is meaningful for scientists prioritizing compounds with lower non-specific protein binding and reduced CYP450 promiscuity risk in early-stage screening.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Balance: Target Compound vs. 3-Dimethylamino Analog

The target compound possesses exactly 1 hydrogen bond donor (the benzamide NH) and 4 hydrogen bond acceptors (carbonyl O of benzamide, carbonyl O of pyrimidinone, pyrimidine ring N, and methoxy O) [1]. The 3-dimethylamino analog (3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide) introduces an additional H-bond acceptor (the tertiary amine nitrogen) while maintaining the same H-bond donor count, shifting the HBA count to 5. This increase moves the analog closer to or beyond the recommended HBA ≤ 5 threshold for blood-brain barrier penetration, whereas the target compound's HBA = 4 and HBD = 1 profile remains within optimal CNS drug-likeness parameters if central target engagement is desired [2].

Hydrogen bonding Permeability Drug-likeness

Molecular Weight and Rotatable Bond Efficiency: Target Compound vs. 2,3,4-Trimethoxy Analog

The target compound has a molecular weight of 291.28 g/mol and 5 rotatable bonds [1]. The 2,3,4-trimethoxy analog (2,3,4-trimethoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide) adds one additional methoxy group, increasing MW to approximately 321 g/mol and introducing an additional rotatable bond (predicted 6 RB). The target compound thus maintains a lower molecular weight within the preferred fragment-to-lead range (MW < 300), offering greater ligand efficiency potential. The lower rotatable bond count (5 vs. 6) also predicts marginally better oral bioavailability according to Veber's rule (RB ≤ 10), though both compounds fall well within acceptable limits.

Molecular weight Rotatable bonds Lead-likeness

Fluorine Substitution Position Effect: 3-Fluoro-4-methoxy vs. Unsubstituted Benzamide Core in HDAC Inhibitor SAR

SAR data from a series of benzamide HDAC inhibitors indicates that compounds bearing a fluoro group on the benzamide ring (compounds 4i and 5a) exhibited lower antiproliferative activities against three cancer cell lines compared to unsubstituted or alternatively substituted analogs [1]. Specifically, the study authors state: 'Compounds bearing a fluoro group at the benzamide ring (4i, 5a) exhibited lower antitumor activities against three cancer cell lines than others, which indicates that the fluoro group decreases the antitumor activities of these compounds.' This class-level observation suggests that the 3-fluoro substitution in the target compound may confer distinct selectivity or potency profiles relative to non-fluorinated benzamide analogs, though the directionality (gain or loss of function) would depend on the specific biological target under investigation.

Fluorine substitution HDAC inhibition Antiproliferative activity SAR

Ethyl Linker Length Optimization: Structural Requirement for vs. Methylene or Propyl Linkers

In the benzamide HDAC inhibitor SAR study, systematic evaluation of linker length demonstrated that the ethyl linker led to lower antiproliferative activities compared to the methylene (one-carbon) linker, leading the authors to conclude the importance of appropriate linker length in these inhibitors [1]. The target compound incorporates precisely this ethyl (two-carbon) linker connecting the benzamide nitrogen to the 2-oxopyrimidin-1(2H)-yl moiety. This SAR insight indicates that analogs with alternative linker lengths (e.g., direct N-pyrimidine attachment or propyl-bridged variants) are expected to produce different activity profiles, and the ethyl linker represents a specific geometric and conformational choice that cannot be assumed equivalent to shorter or longer spacers.

Linker SAR Ethyl spacer Antiproliferative activity

Recommended Research and Procurement Application Scenarios for 3-Fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide


Focused Screening Library Assembly for Epigenetic Target Profiling (HDAC and Related Enzymes)

Based on class-level SAR evidence indicating that fluoro substitution on the benzamide ring modulates antiproliferative activity in HDAC inhibitor series [1], this compound is best deployed as a comparator probe within a focused benzamide-pyrimidinone library. Its 3-fluoro-4-methoxy substitution pattern and ethyl linker define a distinct SAR vector that can help deconvolute the contributions of ring electronics and linker geometry to target engagement. Procurement is recommended when the screening objective is to benchmark novel inhibitors against a compound with moderate lipophilicity (XLogP3 = 0.5) and a single H-bond donor [2], rather than when maximum potency is the sole criterion.

Computational Chemistry and Docking Studies Requiring a Structurally Defined, Data-Rich Negative Control

Given the compound's well-defined 3D structure, availability of quantum chemical calculation data for the 2-oxopyrimidin-1(2H)-yl-amide class [1], and the absence of known potent bioactivity against common screening targets, this compound may serve as a computationally tractable negative control or decoy molecule. Its computed HOMO-LUMO gap and dipole moment values (available from related derivatives [1]) provide a baseline for in silico selectivity profiling. Procurement is appropriate for groups building computational models that require a compound occupying a defined region of chemical space without confounding polypharmacology.

CNS Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration Parameters

With a hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, molecular weight of 291.28 g/mol, and rotatable bond count of 5, this compound satisfies multiple CNS drug-likeness criteria including the ≤ 5 HBA threshold [1]. Relative to the 3-dimethylamino analog (predicted HBA = 5), the target compound retains a more favorable HBA profile for CNS penetration. Procurement is recommended for neuroscience-focused screening collections where BBB permeability predictors are used as a primary triage filter.

Analytical Method Development and Reference Standard Qualification

The compound's unambiguous structural identity, confirmed by PubChem registration (CID 131703177), InChIKey (FPKWOVLSZOEZCA-UHFFFAOYSA-N), and CAS number (2320607-93-8) [1], makes it suitable as a reference standard for HPLC-MS method development targeting the benzamide-pyrimidinone chemical class. Its moderate XLogP3 (0.5) and molecular weight (291.28 g/mol) provide a balanced retention time reference point for reverse-phase chromatography method qualification in pharmaceutical analysis workflows.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.